molecular formula C18H24N4O2 B6916171 2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide

Cat. No.: B6916171
M. Wt: 328.4 g/mol
InChI Key: OGFCABXDXXKTDS-UHFFFAOYSA-N
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Description

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a butanamide backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the imidazole and pyridine intermediates. The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor, catalyzed by nickel under mild conditions . The pyridine ring is often introduced through a condensation reaction with appropriate aldehydes or ketones.

The final step involves the coupling of the imidazole and pyridine intermediates with a butanamide derivative, facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the imidazole and pyridine rings.

    Reduction: Reduced amide to amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole and pyridine rings.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The pyridine ring can interact with various receptors, modulating their function. The butanamide backbone provides structural stability and can influence the compound’s overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as metronidazole and clotrimazole, which are known for their antimicrobial properties.

    Pyridine derivatives: Such as nicotinamide and pyridoxine, which play essential roles in biological systems.

Uniqueness

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is unique due to its combination of an imidazole ring, a pyridine ring, and a butanamide backbone. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-16(24-15-6-4-3-5-7-15)18(23)21-14-8-9-17(20-12-14)22-11-10-19-13-22/h8-13,15-16H,2-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFCABXDXXKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=C(C=C1)N2C=CN=C2)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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